molecular formula C22H16N2O2 B11657052 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one CAS No. 936744-39-7

3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one

Cat. No.: B11657052
CAS No.: 936744-39-7
M. Wt: 340.4 g/mol
InChI Key: UODHAIKICSVODS-XNTDXEJSSA-N
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Description

3-(4-hydroxyphenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with hydroxyphenyl and phenylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with aniline derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(4-hydroxyphenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-hydroxyphenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one stands out due to its unique combination of a quinazolinone core with hydroxyphenyl and phenylethenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

936744-39-7

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one

InChI

InChI=1S/C22H16N2O2/c25-18-13-11-17(12-14-18)24-21(15-10-16-6-2-1-3-7-16)23-20-9-5-4-8-19(20)22(24)26/h1-15,25H/b15-10+

InChI Key

UODHAIKICSVODS-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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